molecular formula C26H25N3O3S B2850752 2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone CAS No. 871318-94-4

2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2850752
CAS No.: 871318-94-4
M. Wt: 459.56
InChI Key: WNXFAURRBQMDQS-UHFFFAOYSA-N
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Description

2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a combination of benzoyl, thiophene, pyrazole, phenoxy, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the benzoyl and thiophene groups. The phenoxy and pyrrolidinyl groups are then added through coupling reactions. Specific reagents and conditions, such as the use of lutidine and TBTU as coupling agents, are employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the benzoyl group can yield benzyl alcohol derivatives .

Scientific Research Applications

2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone , with CAS number 871318-94-4, represents a novel class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N3O3SC_{26}H_{25}N_{3}O_{3}S, with a molecular weight of 459.6 g/mol. The structure features a complex arrangement that includes a benzoyl group, thiophene moiety, and a pyrrolidine ring, which contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) for these compounds often range from 2.50 to 20 µg/mL, highlighting their potential as antimicrobial agents .

CompoundMIC (µg/mL)Target Bacteria
Compound A5E. coli
Compound B10S. aureus
Target Compound (this study)TBDTBD

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that related pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests that the compound could be beneficial in treating inflammatory diseases.

3. Antiviral Activity

Recent studies have identified pyrazole derivatives as potential antiviral agents against flaviviruses, including West Nile Virus (WNV). The mechanism appears to involve the inhibition of viral RNA synthesis, implicating targets such as RNA polymerase . The compound's structural features may enhance its efficacy against viral infections.

Case Studies

Several studies have documented the biological activities of pyrazole derivatives:

  • Selvam et al. synthesized a series of pyrazole derivatives and tested them against carrageenan-induced edema in mice, finding promising anti-inflammatory effects comparable to indomethacin .
  • Burguete et al. explored antibacterial activity and found that modifications in the amide linkage significantly influenced antimicrobial efficacy .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity: Pyrazole derivatives often inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
  • RNA Synthesis Inhibition: As noted in antiviral studies, the compound may target viral replication processes by inhibiting RNA synthesis.

Properties

IUPAC Name

2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c30-25(28-14-6-7-15-28)18-32-23-12-5-4-11-20(23)22-17-21(24-13-8-16-33-24)27-29(22)26(31)19-9-2-1-3-10-19/h1-5,8-13,16,22H,6-7,14-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXFAURRBQMDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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